2-(2-Methylhex-5-en-2-yl)-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure that combines an indole moiety with a substituted aliphatic chain. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through various chemical reactions, including Grignard reactions and Friedel-Crafts alkylation, which are common methods in organic chemistry for constructing complex molecules.
2-(2-Methylhex-5-en-2-yl)-1H-indole is classified as an indole derivative. Indoles are bicyclic compounds containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This classification is significant due to the biological activity associated with indole derivatives, which often exhibit pharmacological properties.
The synthesis of 2-(2-Methylhex-5-en-2-yl)-1H-indole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed in industrial settings for scalability and efficiency .
The molecular structure of 2-(2-Methylhex-5-en-2-yl)-1H-indole features:
The compound can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent selection, and catalyst usage to achieve desired outcomes efficiently .
The mechanism of action for 2-(2-Methylhex-5-en-2-yl)-1H-indole primarily revolves around its reactivity due to the presence of both aromatic and aliphatic sites.
Relevant data regarding its physical and chemical properties can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization .
2-(2-Methylhex-5-en-2-yl)-1H-indole has several scientific uses:
The 1H-indole core in 2-(2-methylhex-5-en-2-yl)-1H-indole exhibits a planar bicyclic aromatic system comprising a benzene ring fused to a pyrrole unit. This scaffold possesses distinct electron-rich and electron-deficient regions critical for bioactivity. The C-3 position shows the highest electron density due to the π-excessive nature of the pyrrole ring, facilitating electrophilic interactions. In contrast, C-4 to C-7 positions display moderate electron density gradients, influencing hydrogen bonding and van der Waals contacts. The N-1 hydrogen serves as a strong hydrogen bond donor, while the π-cloud enables cation-π and stacking interactions with biological targets. Topological polar surface area (TPSA) calculations reveal a value of 15.8 Ų, indicating moderate membrane permeability. The indole nucleus’s dipole moment (∼2.1 D) further governs orientation in binding pockets, as observed in protein-ligand docking simulations of analogous antiplasmodial indoles [2] [5].
Table 1: Electronic Parameters of the 1H-Indole Core
Position | Electrostatic Potential (kcal/mol) | Reactivity Index | Role in Bioactivity |
---|---|---|---|
N-1 | -38.2 | High H-bond donor | Protein binding |
C-2 | -12.5 | Moderate nucleophile | Substituent attachment |
C-3 | -45.7 | High nucleophile | Electrophilic addition |
C-4–C-7 | -8.2 to -15.3 | Variable | Hydrophobic interactions |
The 2-(2-methylhex-5-en-2-yl) substituent introduces significant steric and electronic modulation. This branched alkenyl chain features:
Table 2: Steric and Electronic Parameters of the Side Chain
Segment | Sterimol Parameters (Å) | Electronic Parameter (σ) | Biological Role |
---|---|---|---|
C-2′ (quaternary) | L = 4.8; B1 = 3.9 | σI = -0.09 | Steric protection |
C-3′ (methylene) | L = 2.5; B1 = 1.2 | σI = -0.03 | Chain flexibility |
C-5′=C-6′ (vinyl) | L = 3.1; B1 = 1.8 | σI = -0.11 | Hydrophobic anchoring |
In aqueous media, 2-(2-methylhex-5-en-2-yl)-1H-indole adopts a compact "folded" conformation where the vinyl group associates with the indole face through hydrophobic collapse (ΔG = -1.8 kcal/mol). Nuclear Overhauser Effect (NOE) spectroscopy confirms C-6′ vinyl proton proximity to indole H-4/H-6 (2.8–3.2 Å). In lipid bilayers, the molecule reorients with the indole plane perpendicular to membrane surfaces and the alkenyl chain embedded in acyl groups. This orientation optimizes diffusion across biological membranes (logP = 4.2 ± 0.3), consistent with indole alkaloids like cipargamin that target intracellular Plasmodium proteins [2] [7].
Under enzymatic conditions (e.g., cytochrome P450), the C-5′=C-6′ bond undergoes epoxidation, inducing a conformational shift where the epoxide oxygen H-bonds to N-1. This activated state enhances heme coordination in cytochrome targets but reduces antiplasmodial efficacy by 60% in liver microsome assays, highlighting metabolic vulnerabilities [2].
Pharmacophore alignment reveals three key bioactivity determinants shared with clinical-stage indole antimalarials:
However, the compound lacks the cationic centers of bisindoles (e.g., isostrychnopentamine), reducing DNA intercalation potential but improving selectivity for heme targets. QM/MM simulations indicate 40% lower binding energy than cryptolepine due to the absence of a charged nitrogen [2] [6].
Table 3: Pharmacophore Comparison with Bioactive Indole Alkaloids
Feature | 2-(2-Methylhex-5-en-2-yl)-1H-indole | Cipargamin (PfATP4 inhibitor) | Flinderole C (hemozoin inhibitor) |
---|---|---|---|
Hydrophobic volume | 52.3 ų | 68.7 ų | 48.9 ų |
H-bond donors | 1 (N-1) | 1 (amide NH) | 2 (indole NH, amine) |
Cationic centers | None | None | 1 (tertiary amine) |
Aromatic centroids | 1 (indole) | 2 (indole, phenyl) | 2 (indole ×2) |
Target engagement | PfATP4, heme | PfATP4 | Heme |
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models (q2 = 0.82; r2 = 0.95) predict antiplasmodial activity dependence on:
The optimized analogue 2-(2-methylhex-5-phenyl-2-yl)-5-fluoro-1H-indole shows predicted pIC50 = 7.2 against PfATP4, exceeding the parent compound by 1.4 log units. Leave-one-out validation confirms model robustness (SD = 0.21; R2pred = 0.88) [2] [7].
Table 4: 3D-QSAR Predictions for Structural Modifications
Modification Site | Optimal Change | Predicted ΔpIC50 | Biological Basis |
---|---|---|---|
C-2′ methyl groups | t-butyl > methyl | +0.8 | Enhanced hydrophobic fit in PfATP4 |
C-6′ vinyl terminus | Phenyl > vinyl | +1.1 | π-Stacking with heme porphyrin |
Indole C-3 | F > H | +0.7 | Electron withdrawal for heme Fe ligation |
Indole C-5 | OCH3 > H | -0.3 | Reduced electron density at H-bond region |
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